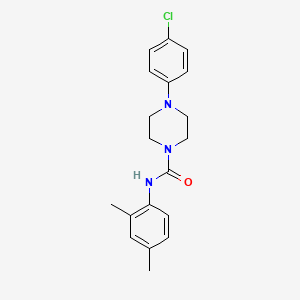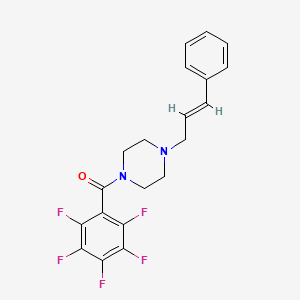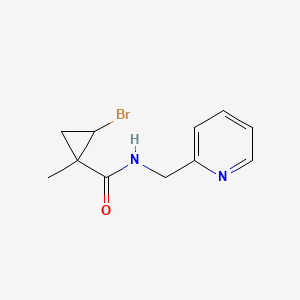
4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide, also known as CP 55940, is a synthetic cannabinoid compound that has been extensively studied for its potential medical applications. It was first synthesized in the 1980s by Pfizer, and since then, it has been studied for its potential as a pain reliever, anti-inflammatory agent, and anti-cancer drug.
Wirkmechanismus
4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide 55940 acts on the endocannabinoid system, which is a complex system of receptors and neurotransmitters that regulate a variety of physiological processes. Specifically, it acts on the CB1 and CB2 receptors, which are located throughout the body and are involved in pain perception, inflammation, and immune function. By binding to these receptors, this compound 55940 can modulate the activity of the endocannabinoid system, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 55940 are complex and varied. It has been shown to have analgesic effects, reducing pain perception in animal models of chronic pain. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide 55940 in lab experiments is its well-characterized mechanism of action. Because it acts on the endocannabinoid system, which is well-studied and understood, researchers can use this compound 55940 to investigate the role of this system in various physiological processes. However, one limitation of using this compound 55940 is its potential for off-target effects. Because it acts on the CB1 and CB2 receptors, which are involved in a variety of physiological processes, it can be difficult to isolate the effects of this compound 55940 from the effects of other compounds that may be acting on these receptors.
Zukünftige Richtungen
There are many potential future directions for research on 4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide 55940. One area of interest is its potential as a treatment for chronic pain. Because it has been shown to have analgesic effects in animal models, it may be a promising candidate for further study in humans. Additionally, its anti-inflammatory and anti-cancer properties make it an intriguing candidate for the treatment of various inflammatory and neoplastic diseases. Finally, further research is needed to fully understand the potential risks and benefits of using this compound 55940 in humans, as well as its potential for addiction and abuse.
Synthesemethoden
The synthesis of 4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide 55940 is a complex process, involving several steps. The initial step involves the reaction of 4-chlorobenzyl chloride with 2,4-dimethylphenylamine to form 4-(4-chlorophenyl)-2,4-dimethylphenylamine. This intermediate product is then reacted with piperazine to form the final product, this compound 55940.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide 55940 has been extensively studied for its potential as a medical treatment. It has been shown to have analgesic effects, as well as anti-inflammatory and anti-cancer properties. It has also been studied for its potential as a treatment for anxiety, depression, and other mental health disorders.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-3-8-18(15(2)13-14)21-19(24)23-11-9-22(10-12-23)17-6-4-16(20)5-7-17/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIVHNLWZWHJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5337163.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-1,3-thiazol-2-ylpentanamide](/img/structure/B5337174.png)


![3-{[1-(phenylsulfonyl)cyclopropyl]carbonyl}-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5337192.png)
![7-{[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5337193.png)
![3-(4-nitrophenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5337198.png)
![7-(4-chlorophenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5337201.png)
![2-(3-chlorophenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole](/img/structure/B5337208.png)
![2-[(4-cinnamoyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5337219.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5337223.png)
![5-methyl-4-[(4-methyl-1-piperazinyl)sulfonyl]-3-isoxazolamine](/img/structure/B5337233.png)
![1-(2,3-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5337238.png)
![4-[(4-fluorophenyl)amino]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B5337255.png)
